(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
Overview
Description
(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with improved properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and acrylic acids, such as:
- 3-(trifluoromethyl)pyridine
- 2-methyl-3-(trifluoromethyl)pyridine
- (E)-3-(trifluoromethyl)pyridin-3-yl)acrylic acid
Uniqueness
What sets (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid apart is its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6-7(3-5-9(15)16)2-4-8(14-6)10(11,12)13/h2-5H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFAYGEOZABBD-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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